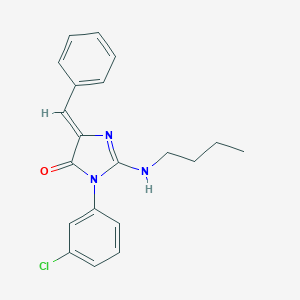
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one, also known as CLP290, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the imidazolone family and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has also been investigated for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and stroke.
Mecanismo De Acción
The mechanism of action of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is not fully understood, but it is believed to act as an activator of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. Activation of TRPA1 by (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been shown to have analgesic effects by reducing pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its high potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of TRPA1 in pain signaling and other physiological processes. However, one limitation of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one. One area of interest is the potential use of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one in the treatment of epilepsy. It has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Another area of interest is the development of more potent and selective TRPA1 activators, which could lead to the development of new drugs for the treatment of pain and other diseases. Finally, the potential use of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one in combination with other drugs, such as opioids, could lead to improved pain management strategies.
Métodos De Síntesis
The synthesis of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one involves the reaction of 2-amino-3-(3-chlorophenyl)imidazol-4-one with benzaldehyde and butylamine. The reaction is carried out under reflux in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain the final compound.
Propiedades
Fórmula molecular |
C20H20ClN3O |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one |
InChI |
InChI=1S/C20H20ClN3O/c1-2-3-12-22-20-23-18(13-15-8-5-4-6-9-15)19(25)24(20)17-11-7-10-16(21)14-17/h4-11,13-14H,2-3,12H2,1H3,(H,22,23)/b18-13- |
Clave InChI |
PIOIBPSGTXRYHR-AQTBWJFISA-N |
SMILES isomérico |
CCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)